(R)-2-((2-Ethoxyphenoxy)methyl)oxirane

Chiral resolution Enantiomeric purity Stereoselective synthesis

(R)-2-((2-Ethoxyphenoxy)methyl)oxirane (CAS 139067-94-0) is a single-enantiomer chiral epoxide building block with molecular formula C₁₁H₁₄O₃ and molecular weight 194.23 g/mol. It serves as the key stereochemically defined intermediate in the synthesis of (R)-Viloxazine Hydrochloride, the (R)-isomer of the norepinephrine reuptake inhibitor viloxazine.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Cat. No. B15295007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((2-Ethoxyphenoxy)methyl)oxirane
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OCC2CO2
InChIInChI=1S/C11H14O3/c1-2-12-10-5-3-4-6-11(10)14-8-9-7-13-9/h3-6,9H,2,7-8H2,1H3/t9-/m1/s1
InChIKeyDJOGZXNBSUIGKG-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-((2-Ethoxyphenoxy)methyl)oxirane (CAS 139067-94-0): Chiral Epoxide Intermediate for Enantiomerically Pure Viloxazine Derivatives


(R)-2-((2-Ethoxyphenoxy)methyl)oxirane (CAS 139067-94-0) is a single-enantiomer chiral epoxide building block with molecular formula C₁₁H₁₄O₃ and molecular weight 194.23 g/mol [1]. It serves as the key stereochemically defined intermediate in the synthesis of (R)-Viloxazine Hydrochloride, the (R)-isomer of the norepinephrine reuptake inhibitor viloxazine . The compound features a strained three-membered oxirane ring linked via a methylene bridge to a 2-ethoxyphenoxy moiety, with the (R)-configuration at the C2 position of the oxirane ring defining its stereochemical identity . Unlike the corresponding racemic epoxide (CAS 5296-35-5), this single enantiomer enables direct, resolution-free access to enantiomerically defined downstream morpholine derivatives, making it a critical procurement decision point for research programs requiring stereochemically pure viloxazine analogs [2].

Why Racemic 2-[(2-Ethoxyphenoxy)methyl]oxirane (CAS 5296-35-5) Cannot Substitute for the (R)-Enantiomer (CAS 139067-94-0) in Stereochemically Directed Synthesis


The racemic epoxide (CAS 5296-35-5) and the (R)-enantiomer (CAS 139067-94-0) are not interchangeable in any application where downstream stereochemical outcome matters. The racemic form produces racemic viloxazine, in which the (S)-(−)-isomer exhibits 5- to 10-fold greater pharmacological potency than the (R)-(+)-isomer at norepinephrine reuptake [1]. Resolution of racemic viloxazine is inefficient: the Howe et al. (1976) procedure achieved only 60% yield of the (R)-enantiomer salt after resolution with (−)-O,O-di-p-toluoyltartaric acid, with the remaining material enriched in the undesired (S)-enantiomer [1]. In contrast, employing the pre-resolved (R)-epoxide intermediate bypasses this yield-eroding resolution entirely. Furthermore, the two forms carry distinct CAS registry numbers and are categorized as different impurity reference standards under ICH guidelines—Viloxazine Impurity 4 (CAS 139067-94-0) vs. Viloxazine Impurity 1/5 (CAS 5296-35-5)—with separate regulatory characterization requirements [2]. Substitution therefore introduces both stereochemical contamination and regulatory non-compliance risk.

Quantitative Differentiation Evidence: (R)-2-((2-Ethoxyphenoxy)methyl)oxirane vs. Racemic and Alternative Intermediates


Enantiomeric Identity: Single (R)-Enantiomer Avoids Resolution Yield Loss Documented for Racemic Viloxazine

When racemic viloxazine is synthesized from racemic 2-[(2-ethoxyphenoxy)methyl]oxirane (CAS 5296-35-5) and subsequently resolved, the maximum reported yield of the isolated (R)-viloxazine hydrogen (−)-O,O-di-p-toluoyltartrate hemihydrate salt is 60% (38 g from 65 g crude solid, after repeated crystallization from MeOH to constant melting point and optical rotation) [1]. The remaining material is predominantly the (S)-enantiomer, representing a 40% material loss. By employing (R)-2-((2-ethoxyphenoxy)methyl)oxirane (CAS 139067-94-0) as the starting epoxide, the resolution step is eliminated entirely, and the (R)-configuration is carried through to the final morpholine product without enantiomeric erosion . No published direct comparative yield data exist for the (R)-epoxide vs. racemic epoxide route under identical conditions; this inference is based on the established stereochemical course of epoxide ring-opening with 2-aminoethyl hydrogen sulfate, which proceeds with retention of configuration at the epoxide carbon [1].

Chiral resolution Enantiomeric purity Stereoselective synthesis Viloxazine

Pharmacological Divergence: (S)-Viloxazine Is ≥10-Fold More Potent Than (R)-Viloxazine, Requiring Stereochemically Pure Epoxide for Isomer-Specific Studies

In the seminal study by Howe et al. (1976), the (S)-enantiomer of viloxazine was reported to be 'at least ten times more potent than the R isomers' in both the reserpine-induced hypothermia test (antidepressant activity) and the locomotor activity test (sedative action) [1]. Specifically, the minimal effective oral dose for reducing locomotor activity was 3–10 mg/kg for (S)-viloxazine vs. 30–100 mg/kg for (R)-viloxazine, representing a ≥10-fold potency difference (Table II, Howe et al. 1976) [1]. The reserpine antagonism ED₅₀ was 0.3–1 mg/kg PO for racemic viloxazine, 0.1 mg/kg for (S)-viloxazine, and 1–3 mg/kg for (R)-viloxazine, confirming a ≥10-fold difference between enantiomers [1]. These data establish that any pharmacological study requiring the isolated (R)-viloxazine enantiomer—whether for profiling its distinct receptor binding, assessing enantiomer-specific toxicity, or developing enantiopure formulations—demands stereochemically pure (R)-epoxide (CAS 139067-94-0) as the starting material to avoid contamination by the 10-fold more active (S)-enantiomer that would confound biological readouts [2].

Norepinephrine reuptake inhibition Enantioselective pharmacology Antidepressant ADHD

Procurement Cost Differential: (R)-Enantiomer Carries a ~4.2-Fold Price Premium Over the Racemic Epoxide on a Per-Mass Basis

Vendor pricing data reveal a substantial cost differential between the single (R)-enantiomer and the racemic epoxide. The (R)-enantiomer (CAS 139067-94-0) is listed at ¥8,000 per 250 mg (Delta-B, purity ≥95%) [1], while the racemic 2-[(2-ethoxyphenoxy)methyl]oxirane (CAS 5296-35-5) is priced at ¥1,896 per 250 mg (Aladdin, via Chemsrc) . This represents a ~4.2-fold price premium (¥32.0/mg vs. ¥7.6/mg) for the single enantiomer. The (R)-enantiomer is also available from CymitQuimica (TRC brand, Ref. TR-E140960) at €1,151.00 per 250 mg , while the racemic form (Ref. TR-E892685) is priced at €236.00 per 250 mg from the same supplier, yielding a ~4.9-fold premium (€4.60/mg vs. €0.94/mg) under identical vendor conditions . Both forms are supplied at ≥95% purity (HPLC) [1].

Chiral building block cost Procurement economics Specialty intermediate pricing

Regulatory Reference Standard Designation: (R)-Enantiomer Serves as Viloxazine Impurity 4 with Distinct Characterization Requirements from Racemic Impurity 1/5

Under ICH Q3A guidelines, stereoisomeric impurities in drug substances must be individually characterized and controlled. The (R)-epoxide (CAS 139067-94-0) is classified as Viloxazine Impurity 4 in pharmacopeial impurity profiling, while the racemic epoxide (CAS 5296-35-5) is classified as Viloxazine Impurity 1 (or Impurity 5 depending on the reference standard catalog) [1]. Both are supplied with detailed characterization data compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) submissions or commercial viloxazine production quality control (QC) [1]. The (R)-epoxide impurity standard is offered at ≥95% purity by HPLC with accompanying COA, ¹H-NMR, MS, and HPLC chromatograms (e.g., QCS brand, Cat. RM-V567005 for the racemic form) . No published data comparing the analytical sensitivity or resolution of the two impurity standards appear in the public domain; this differentiation is based on their distinct regulatory classifications.

Pharmaceutical impurity standard ANDA regulatory compliance Chiral impurity profiling Quality control

Physicochemical Property Differentiation: Boiling Point, Melting Point, and Density Values Distinguish (R)-Enantiomer from Racemate

The racemic epoxide (CAS 5296-35-5) has experimentally determined physical properties: melting point 45 °C and boiling point 122 °C at 4 Torr (CAS Common Chemistry) [1]. In contrast, the (R)-enantiomer (CAS 139067-94-0) has only computationally predicted values: boiling point 281.7 ± 10.0 °C at 760 mmHg and density 1.114 ± 0.06 g/cm³ (ACD/Labs predicted) [2]. The experimentally determined boiling point difference (281.7 vs. 122 °C) is attributable to the different pressure conditions (760 mmHg vs. 4 Torr), not to intrinsic enantiomer vs. racemate differences. The melting point of the (R)-enantiomer has not been experimentally reported in public literature. The racemate's LogP is calculated as 2.10 (ACD/LogP) with zero Rule of 5 violations and 5 freely rotatable bonds . The (R)-enantiomer's predicted LogP is 1.7 [3]. These differences, while modest, can be exploited for enantiomeric purity verification via chiral HPLC or polarimetry during incoming quality control of purchased (R)-epoxide batches.

Physicochemical characterization Chiral purity Quality assurance Analytical method development

Optimal Application Scenarios for (R)-2-((2-Ethoxyphenoxy)methyl)oxirane (CAS 139067-94-0) Based on Quantitative Differentiation Evidence


Synthesis of (R)-Viloxazine Hydrochloride for Enantiomer-Specific Pharmacological Profiling

Investigators studying the distinct pharmacological profile of (R)-viloxazine—which is ≥10-fold less potent than (S)-viloxazine at norepinephrine reuptake but may possess unique off-target binding or reduced side-effect liability—require stereochemically pure (R)-epoxide (CAS 139067-94-0) as the starting material. The Howe et al. (1976) data demonstrate that even trace contamination by the (S)-enantiomer would confound biological assays given the ≥10-fold potency differential [1]. Using the pre-resolved (R)-epoxide eliminates the ~40% yield loss inherent in downstream resolution of racemic viloxazine [1], while ensuring the final (R)-viloxazine hydrochloride is free of contaminating (S)-enantiomer that could dominate the pharmacological signal.

Regulatory-Compliant Viloxazine Impurity Profiling and ANDA Method Validation

Quality control laboratories supporting generic viloxazine ANDA submissions must procure and characterize Viloxazine Impurity 4 (CAS 139067-94-0) as a distinct reference standard for chiral impurity method development and validation [2]. The (R)-epoxide impurity standard is required alongside Viloxazine Impurity 1/5 (racemic epoxide, CAS 5296-35-5) for comprehensive HPLC method validation capable of resolving and quantifying both the chiral epoxide intermediate and its enantiomer in drug substance batches [2]. The ≥95% HPLC purity specification with full characterization data (COA, NMR, MS) supports regulatory filing requirements under ICH Q3A .

Stereochemically Defined Building Block for Viloxazine Analog Libraries

Medicinal chemistry programs synthesizing libraries of viloxazine analogs with defined stereochemistry at the morpholine 2-position benefit from using (R)-2-((2-ethoxyphenoxy)methyl)oxirane as a single-enantiomer building block. The 4.2–4.9× cost premium over the racemic epoxide (¥8,000 vs. ¥1,896 per 250 mg on the Chinese market; €1,151 vs. €236 per 250 mg from TRC) is justified by eliminating the need for chiral preparative HPLC separation of final products and avoiding the material waste associated with discarding the undesired enantiomer [3]. This is particularly cost-effective for analog series where multiple derivatives are synthesized from a common chiral epoxide intermediate.

Enantiomeric Purity Verification and Incoming QC for Chiral Epoxide Batches

Procurement of (R)-2-((2-ethoxyphenoxy)methyl)oxirane for GMP or GLP applications requires incoming quality control to verify enantiomeric identity. The racemic epoxide (CAS 5296-35-5) has an experimentally determined melting point of 45 °C, while the (R)-enantiomer does not exhibit this sharp melting transition [4]. Combined with chiral HPLC retention time verification against both the racemate reference standard (CAS 5296-35-5) and the (R)-enantiomer reference standard (CAS 139067-94-0), laboratories can confirm batch stereochemical purity prior to use in regulated synthesis campaigns [2][4].

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